

Thermodynamic Properties of Branched C10H22 Alkanes: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,3-Diethyl-2-methylpentane*

Cat. No.: *B12649785*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of branched C10H22 alkanes, commonly known as decane isomers. The document summarizes key quantitative data, details experimental and computational methodologies for their determination, and illustrates relevant logical relationships through diagrams. This information is critical for a fundamental understanding of the stability and energetics of these compounds, which is essential in various research and development applications, including fuel formulation and as reference compounds in analytical chemistry.

Data Presentation: Thermodynamic Properties of Branched C10H22 Alkanes

The following tables summarize the standard enthalpy of formation ($\Delta_f H^\circ$), standard molar entropy (S°), and molar heat capacity at constant pressure (C_p) for a selection of branched C10H22 isomers at 298.15 K and 1 bar. These values are crucial for predicting the feasibility and energy changes of chemical reactions involving these compounds.

Table 1: Thermodynamic Properties of Selected Methylnonane Isomers

Isomer	ΔfH° (gas, kJ/mol)	S° (gas, J/mol·K)	Cp (gas, J/mol·K)
2-Methylnonane	-253.9 ± 1.8	499.3 ± 2.5	215.1 ± 2.2
3-Methylnonane	-251.7 ± 1.8	496.2 ± 2.5	214.9 ± 2.2
4-Methylnonane	-250.9 ± 1.8	495.9 ± 2.5	214.8 ± 2.2
5-Methylnonane	-251.3 ± 1.8	496.0 ± 2.5	214.8 ± 2.2

Table 2: Thermodynamic Properties of Selected Dimethyloctane Isomers

Isomer	ΔfH° (gas, kJ/mol)	S° (gas, J/mol·K)	Cp (gas, J/mol·K)
2,2-Dimethyloctane	-266.1 ± 2.1	473.1 ± 2.4	211.5 ± 2.1
2,3-Dimethyloctane	-257.2 ± 2.0	483.5 ± 2.4	212.8 ± 2.1
2,4-Dimethyloctane	-258.4 ± 2.0	482.9 ± 2.4	212.6 ± 2.1
2,5-Dimethyloctane	-259.1 ± 2.0	483.2 ± 2.4	212.7 ± 2.1
2,6-Dimethyloctane	-259.8 ± 2.0	483.6 ± 2.4	212.8 ± 2.1
2,7-Dimethyloctane	-260.5 ± 2.0	484.1 ± 2.4	213.0 ± 2.1
3,3-Dimethyloctane	-261.2 ± 2.0	479.0 ± 2.4	212.0 ± 2.1
3,4-Dimethyloctane	-256.4 ± 2.0	480.1 ± 2.4	212.3 ± 2.1
3,5-Dimethyloctane	-257.0 ± 2.0	480.5 ± 2.4	212.4 ± 2.1
3,6-Dimethyloctane	-257.8 ± 2.0	480.9 ± 2.4	212.5 ± 2.1
4,4-Dimethyloctane	-259.7 ± 2.0	478.4 ± 2.4	211.8 ± 2.1
4,5-Dimethyloctane	-256.0 ± 2.0	479.8 ± 2.4	212.2 ± 2.1

Table 3: Thermodynamic Properties of Selected Trimethylheptane, Tetramethylhexane, and Pentamethylpentane Isomers

Isomer	ΔfH° (gas, kJ/mol)	S° (gas, J/mol·K)	C_p (gas, J/mol·K)
2,2,3- Trimethylheptane	-266.3 ± 2.2	464.5 ± 2.3	209.8 ± 2.1
2,2,4- Trimethylheptane	-269.0 ± 2.2	463.8 ± 2.3	209.6 ± 2.1
2,2,5- Trimethylheptane	-270.1 ± 2.2	464.2 ± 2.3	209.7 ± 2.1
2,2,6- Trimethylheptane	-271.0 ± 2.2	464.7 ± 2.3	209.8 ± 2.1
2,3,3- Trimethylheptane	-262.1 ± 2.1	470.2 ± 2.4	210.8 ± 2.1
2,3,4- Trimethylheptane	-260.5 ± 2.1	469.5 ± 2.4	210.6 ± 2.1
2,3,5- Trimethylheptane	-261.4 ± 2.1	469.9 ± 2.4	210.7 ± 2.1
2,3,6- Trimethylheptane	-262.3 ± 2.1	470.4 ± 2.4	210.8 ± 2.1
2,4,4- Trimethylheptane	-267.5 ± 2.2	463.1 ± 2.3	209.4 ± 2.1
2,4,5- Trimethylheptane	-261.0 ± 2.1	469.7 ± 2.4	210.7 ± 2.1
2,4,6- Trimethylheptane	-262.8 ± 2.1	470.6 ± 2.4	210.9 ± 2.1
2,5,5- Trimethylheptane	-268.3 ± 2.2	463.5 ± 2.3	209.5 ± 2.1
3,3,4- Trimethylheptane	-260.8 ± 2.1	468.9 ± 2.3	210.4 ± 2.1
3,3,5- Trimethylheptane	-261.8 ± 2.1	469.3 ± 2.3	210.5 ± 2.1

3,4,4- Trimethylheptane	-260.0 ± 2.1	468.6 ± 2.3	210.3 ± 2.1
3,4,5- Trimethylheptane	-259.2 ± 2.1	468.2 ± 2.3	210.2 ± 2.1
2,2,3,3- Tetramethylhexane	-270.8 ± 2.3	448.1 ± 2.2	206.5 ± 2.1
2,2,3,4- Tetramethylhexane	-267.1 ± 2.2	455.9 ± 2.3	208.1 ± 2.1
2,2,3,5- Tetramethylhexane	-268.2 ± 2.2	456.3 ± 2.3	208.2 ± 2.1
2,2,4,4- Tetramethylhexane	-275.2 ± 2.3	447.2 ± 2.2	206.2 ± 2.1
2,2,4,5- Tetramethylhexane	-268.9 ± 2.2	456.7 ± 2.3	208.3 ± 2.1
2,2,5,5- Tetramethylhexane	-277.3 ± 2.3	447.8 ± 2.2	206.4 ± 2.1
2,3,3,4- Tetramethylhexane	-264.0 ± 2.2	461.7 ± 2.3	209.1 ± 2.1
2,3,3,5- Tetramethylhexane	-265.1 ± 2.2	462.1 ± 2.3	209.2 ± 2.1
2,3,4,4- Tetramethylhexane	-263.2 ± 2.2	461.4 ± 2.3	209.0 ± 2.1
2,3,4,5- Tetramethylhexane	-262.4 ± 2.2	461.8 ± 2.3	209.1 ± 2.1
3,3,4,4- Tetramethylhexane	-262.2 ± 2.2	460.8 ± 2.3	208.8 ± 2.1
2,2,3,3,4- Pentamethylpentane	-271.5 ± 2.4	439.9 ± 2.2	204.4 ± 2.0

2,2,3,4,4- Pentamethylpentane	-270.6 ± 2.4	439.6 ± 2.2	204.3 ± 2.0
----------------------------------	--------------	-------------	-------------

Data is compiled from the NIST WebBook and other sources. The uncertainties represent one standard deviation.

Experimental and Computational Protocols

The determination of the thermodynamic properties of branched alkanes relies on a combination of precise experimental measurements and sophisticated computational models.

Experimental Protocols

1. Bomb Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of formation of hydrocarbons is often determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter.

- **Sample Preparation:** A precisely weighed sample of the liquid alkane (typically 0.5 - 1.0 g) is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A fine wire (e.g., iron or platinum) is connected to electrodes and positioned to be in contact with the sample to initiate combustion.
- **Assembly and Pressurization:** The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm. This ensures complete combustion of the hydrocarbon.
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision (to 0.001 °C).
- **Combustion:** The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise.
- **Temperature Measurement:** The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to slowly cool.

- Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the alkane sample is then calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid. The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of CO₂ and H₂O.

2. Adiabatic Heat-Capacity Calorimetry for Entropy and Heat Capacity

The standard entropy and heat capacity are determined by measuring the heat capacity of the substance over a range of temperatures, starting from near absolute zero.

- Calorimeter: A specialized adiabatic calorimeter is used, which is designed to minimize heat exchange with the surroundings.
- Sample Preparation: A known mass of the purified alkane is placed in a sample container within the calorimeter.
- Cooling: The sample is cooled to a very low temperature, typically using liquid helium or nitrogen.
- Heating and Measurement: A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured precisely. This process is repeated in small temperature increments.
- Data Analysis: The heat capacity at each temperature is calculated from the energy input and the temperature change. The data is then used to generate a smooth curve of heat capacity versus temperature. The standard entropy at 298.15 K is obtained by integrating the C_p/T versus T curve from 0 K to 298.15 K. The standard molar heat capacity is the value of C_p at 298.15 K.

Computational Protocols

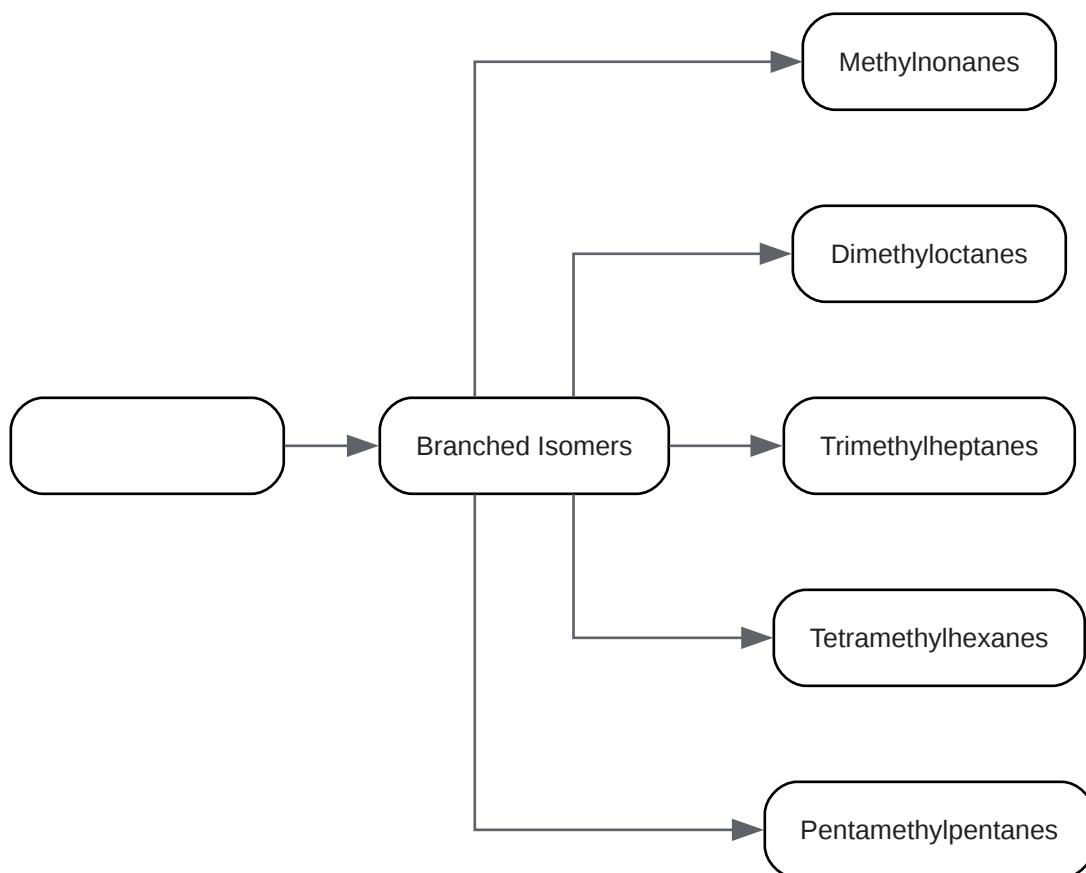
High-level quantum chemical calculations provide a powerful tool for predicting the thermodynamic properties of molecules, especially for isomers that may be difficult to isolate and measure experimentally.

1. G3MP2B3 Composite Method

The G3MP2B3 method is a composite computational chemistry approach that aims for high accuracy in calculating thermochemical data.^[1] It involves a series of calculations at different levels of theory and with different basis sets, with the results combined to approximate a much higher-level calculation. The key steps are:

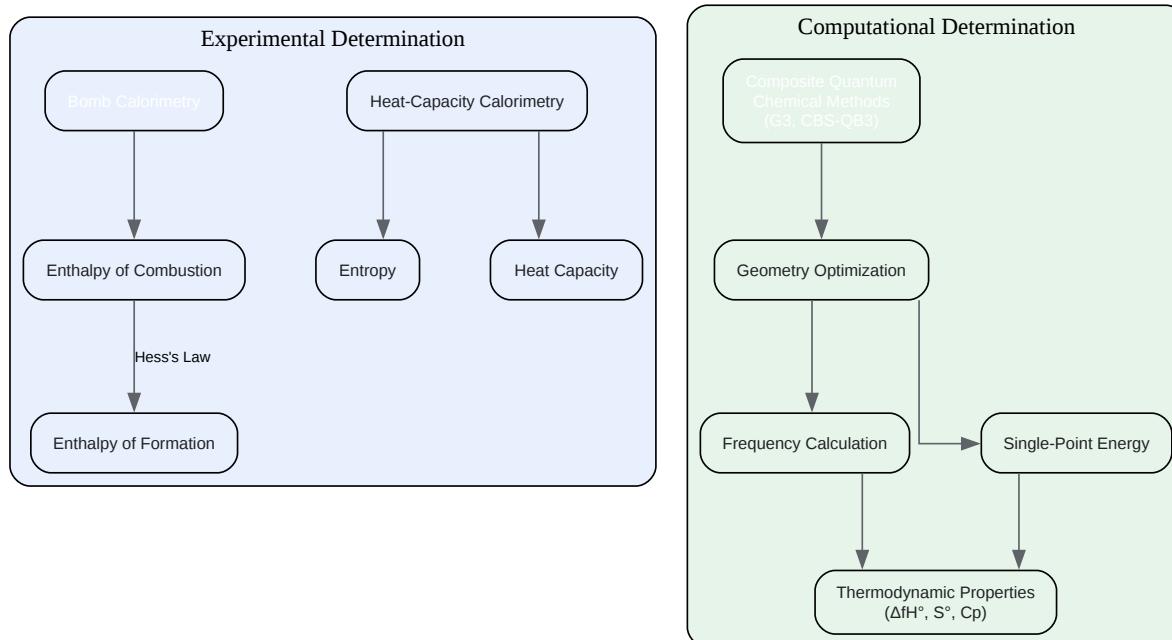
- Geometry Optimization: The molecular geometry is optimized at the B3LYP/6-31G(d) level of theory.
- Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same B3LYP/6-31G(d) level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
- Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., QCISD(T)/6-31G(d), MP2/G3MP2large) using the optimized geometry.
- Empirical Correction: An empirical higher-level correction (HLC) is added to the final energy to account for remaining basis set and correlation energy deficiencies.

2. CBS-QB3 Composite Method


The Complete Basis Set (CBS) methods, such as CBS-QB3, are another family of high-accuracy composite approaches.^{[2][3]} The goal is to extrapolate the results of calculations with finite basis sets to the complete basis set limit. The CBS-QB3 protocol includes:

- Geometry Optimization and Frequencies: The geometry is optimized and vibrational frequencies are calculated at the B3LYP/6-311G(2d,d,p) level.
- High-Level Single-Point Energy Calculations: A series of single-point energy calculations are performed at different levels of theory, including CCSD(T) and MP4SDQ, with smaller basis sets.
- MP2 Extrapolation: An MP2 calculation with a very large basis set is used to extrapolate to the complete basis set limit.

- Empirical Corrections: Similar to the G3 methods, empirical corrections are included to achieve high accuracy.


Visualization of Logical Relationships

The following diagrams, generated using the DOT language, illustrate key relationships and workflows relevant to the thermodynamic properties of branched C10H22 alkanes.

[Click to download full resolution via product page](#)

Classification of branched C10H22 isomers.

[Click to download full resolution via product page](#)

Workflow for determining thermodynamic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. k_g1 [thiele.ruc.dk]
- 2. researchgate.net [researchgate.net]

- 3. gaussian.com [gaussian.com]
- To cite this document: BenchChem. [Thermodynamic Properties of Branched C10H22 Alkanes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12649785#thermodynamic-properties-of-branched-c10h22-alkanes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com